1'-amino-4'H-spiro[cyclopentane-1,3'-pyrido[1,2-a]benzimidazole]-2',4'-dicarbonitrile
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Overview
Description
1’-Amino-4’H-spiro[cyclopentane-1,3’-pyrido[1,2-a]benzimidazole]-2’,4’-dicarbonitrile is a complex organic compound featuring a spirocyclic structure
Preparation Methods
The synthesis of 1’-amino-4’H-spiro[cyclopentane-1,3’-pyrido[1,2-a]benzimidazole]-2’,4’-dicarbonitrile typically involves multi-step organic reactions. One common method includes a catalytic asymmetric one-pot [3+2] cyclization/semipinacol rearrangement sequence. This method efficiently constructs the spirocyclic structure using a Cu(II)/BOX catalysis system, which facilitates the cyclization between substituted benzoquinones and allylic alcohols . The reaction conditions are optimized to achieve high yields and excellent enantioselectivities and diastereoselectivities.
Chemical Reactions Analysis
1’-Amino-4’H-spiro[cyclopentane-1,3’-pyrido[1,2-a]benzimidazole]-2’,4’-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
These reactions often result in the formation of derivatives with modified functional groups, which can be further utilized in various applications.
Scientific Research Applications
1’-Amino-4’H-spiro[cyclopentane-1,3’-pyrido[1,2-a]benzimidazole]-2’,4’-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Materials Science: Its spirocyclic structure can be exploited in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
Biological Studies: The compound can be used as a probe in biological studies to investigate various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 1’-amino-4’H-spiro[cyclopentane-1,3’-pyrido[1,2-a]benzimidazole]-2’,4’-dicarbonitrile involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
1’-Amino-4’H-spiro[cyclopentane-1,3’-pyrido[1,2-a]benzimidazole]-2’,4’-dicarbonitrile can be compared with other spirocyclic compounds, such as:
Spiro[benzofuran-2,1’-cyclopentane]: This compound shares a similar spirocyclic structure but differs in its functional groups and overall reactivity.
Pyrido[2,3-d]pyrimidines: These compounds have a pyrimidine ring fused to a pyridine ring, offering different chemical properties and applications.
The uniqueness of 1’-amino-4’H-spiro[cyclopentane-1,3’-pyrido[1,2-a]benzimidazole]-2’,4’-dicarbonitrile lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15N5 |
---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
1-aminospiro[4H-pyrido[1,2-a]benzimidazole-3,1'-cyclopentane]-2,4-dicarbonitrile |
InChI |
InChI=1S/C17H15N5/c18-9-11-15(20)22-14-6-2-1-5-13(14)21-16(22)12(10-19)17(11)7-3-4-8-17/h1-2,5-6,12H,3-4,7-8,20H2 |
InChI Key |
AAVIBKNALXGLQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(C3=NC4=CC=CC=C4N3C(=C2C#N)N)C#N |
Origin of Product |
United States |
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